Benzothiazole-5-carboxylic acid
Description
Historical Trajectory and Evolution of Benzothiazole (B30560) Chemistry
The journey of benzothiazole chemistry began in the late 19th century, with the initial synthesis of 2-substituted benzothiazoles by A. W. Hofmann in 1887. mdpi.com These early discoveries laid the groundwork for over a century of exploration into this fascinating class of heterocyclic compounds. Initially, benzothiazoles found application as vulcanization accelerators in the rubber industry. derpharmachemica.comtaylorandfrancis.com However, their significance quickly expanded as their diverse biological activities came to light. By the 1950s, certain 2-aminobenzothiazole (B30445) derivatives were identified as central muscle relaxants, marking a turning point in their medicinal chemistry applications. derpharmachemica.com The discovery of the neuroprotective agent riluzole (B1680632) and the herbicide methabenzthiazuron (B33166) further solidified the importance of the benzothiazole scaffold in pharmaceuticals and agrochemicals. Over the decades, synthetic methodologies have evolved from classical condensation reactions to more sophisticated and environmentally friendly "green" chemistry approaches, including microwave-assisted synthesis and the use of reusable catalysts. nih.govorganic-chemistry.orgmdpi.com
Foundational Significance of the Benzothiazole Scaffold in Advanced Materials and Life Sciences
The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a privileged structure in both materials science and the life sciences due to its unique electronic and biological properties. wikipedia.orgnih.gov This bicyclic system is found in a variety of natural products, including those from marine and terrestrial sources, and forms the core of many synthetic compounds with significant biological activity. mdpi.comderpharmachemica.compcbiochemres.combibliomed.org
In the realm of life sciences , benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govtandfonline.comnih.gov They are investigated for their potential as:
Anticancer agents pcbiochemres.comnih.gov
Antimicrobial and antifungal agents pcbiochemres.commdpi.com
Anti-inflammatory drugs pcbiochemres.comnih.gov
Anticonvulsants tandfonline.comresearchgate.net
Antidiabetic agents pcbiochemres.com
Antimalarials pcbiochemres.comnih.gov
Antitubercular agents nih.gov
Neuroprotective agents tandfonline.com
The planar nature of the benzothiazole ring system facilitates π-π interactions, which can be crucial for binding to biological targets like enzymes and DNA. nih.gov
In advanced materials science , the benzothiazole moiety is integral to the development of:
Dyes and fluorescent materials: The extended π-conjugated system in benzothiazole derivatives often leads to interesting photophysical properties, making them useful as fluorescent markers and in the formulation of dyes like thioflavin. derpharmachemica.commdpi.compcbiochemres.com
Polymers: Benzothiazole-containing polymers exhibit high thermal stability and other desirable properties for specialized applications. nih.gov
Corrosion inhibitors: These compounds can form protective layers on metal surfaces, finding use in industrial settings. chemimpex.comtaylorandfrancis.com
Imaging agents: Certain benzothiazole derivatives are used as imaging agents for β-amyloid plaques in Alzheimer's disease research. mdpi.compcbiochemres.com
Pivotal Role of the Carboxylic Acid Functionality in Benzothiazole Derivatives
The introduction of a carboxylic acid (-COOH) group onto the benzothiazole scaffold, as seen in benzothiazole-5-carboxylic acid, significantly enhances the molecule's versatility and utility in chemical synthesis. This functional group serves as a highly reactive handle for a variety of chemical transformations, allowing for the creation of a diverse library of derivative compounds.
The carboxylic acid moiety imparts several key characteristics:
Increased Polarity: The -COOH group increases the polarity of the benzothiazole molecule, influencing its solubility and interactions with other molecules.
Reactive Site for Derivatization: It readily undergoes reactions to form esters, amides, and other functional groups. nih.gov This allows for the systematic modification of the molecule's properties to optimize its function for a specific application, a common strategy in drug discovery. For instance, the conversion of the carboxylic acid to an amide is a key step in the synthesis of many biologically active compounds. nih.gov
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets like enzymes.
Modulation of Electronic Properties: The position of the carboxylic acid group on the benzothiazole ring can influence the electronic properties of the entire molecule, affecting its reactivity and biological activity.
The ability to easily functionalize the benzothiazole core via the carboxylic acid group is a cornerstone of its application in the development of new drugs and materials. chemimpex.com For example, the condensation of benzothiazoles with carboxylic acids is a common method for synthesizing 2-substituted benzothiazole derivatives with a wide range of biological activities. mdpi.comnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZQDIIVYJNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370737 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68867-17-4 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Benzothiazole 5 Carboxylic Acid
Multi-Step Synthetic Approaches
Multi-step syntheses provide a robust and controlled pathway to benzothiazole-5-carboxylic acid, allowing for precise manipulation of the molecular structure. These methods often begin with precursors that already contain the benzoic acid moiety, building the thiazole (B1198619) ring in subsequent steps.
Synthesis from 3,4-Diaminobenzoic Acid Precursors
A prominent and widely utilized multi-step approach for synthesizing this compound commences with 3,4-diaminobenzoic acid. This precursor is strategic as it contains the required carboxylic acid group at the correct position on the benzene (B151609) ring. The core of this methodology lies in the construction of the fused thiazole ring.
The critical step in forming the benzothiazole (B30560) scaffold from 3,4-diaminobenzoic acid is the cyclization reaction, which involves the formation of both a C-S and a C=N bond. A well-established strategy is the diazotization of the diamine precursor followed by an intramolecular cyclization.
One of the most effective methods involves treating 3,4-diaminobenzoic acid with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as glacial acetic acid, at reduced temperatures (0–5°C). In this reaction, one of the amino groups is diazotized, and the resulting diazonium salt intermediate is highly reactive. A sulfur source, often implicitly part of the reaction milieu or from a simultaneously reacting thiourea (B124793) derivative in related syntheses, attacks the aromatic ring, leading to the closure of the thiazole ring. This approach is highly regioselective due to the directing effects of the amino and carboxylic acid groups. Other cyclization strategies reported for benzothiazole synthesis, which could be adapted, include the use of dehydrating catalysts like polyphosphoric acid (PPA) to condense an amine with a carboxylic acid derivative. nih.govmdpi.com
Table 1: Reagent Selection for Cyclization from Diamine Precursors
| Reagent System | Precursor | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sodium Nitrite (NaNO₂) / Acetic Acid | 3,4-Diaminobenzoic Acid | 0–5°C, 12-24 hours | 91% | |
| Polyphosphoric Acid (PPA) | o-Aminothiophenol & Carboxylic Acids | High Temperature (e.g., 150-250°C) | Variable | nih.govmdpi.com |
| Bromine (Br₂) / Acetic Acid | 2-Amino-4-carboxythiophenol | 0–5°C, 3 hours | 78-85% |
Direct functionalization of transient intermediates during the one-pot cyclization from 3,4-diaminobenzoic acid is challenging due to their high reactivity. Therefore, a primary strategy for achieving "controlled functionalization" is through the use of pre-functionalized precursors. By starting with a substituted 3,4-diaminobenzoic acid, where additional functional groups are already present on the benzene ring, these groups are incorporated into the final this compound structure.
For example, syntheses of various substituted benzothiazoles have been achieved by starting with appropriately substituted o-aminothiophenols or o-phenylenediamines. nih.govmdpi.com This principle allows for the synthesis of derivatives of this compound with desired substituents on the benzo portion of the molecule, effectively controlling the final structure by careful selection of the starting material. This approach circumvents the often harsh conditions required for post-synthesis functionalization of the benzothiazole core.
The isolation and purification of the final product are critical to obtaining high-purity this compound. Standard techniques involve filtering the precipitated product from the reaction mixture followed by washing. However, to achieve higher purity suitable for pharmaceutical applications, more advanced methods are employed.
Recrystallization is a common and effective method. For this compound, solvent systems such as ethanol (B145695)/water mixtures are effective for removing polar impurities. rochester.edu The choice of solvent is crucial; the compound should be soluble in the hot solvent but sparingly soluble at cooler temperatures.
Chromatographic methods offer a higher degree of purification:
Column Chromatography: This technique is used to separate the target compound from non-polar byproducts. A typical setup involves a silica (B1680970) gel stationary phase and a mobile phase gradient, such as ethyl acetate (B1210297) in hexane.
Ion-Exchange Chromatography: To remove residual acidic impurities, ion-exchange resins can be utilized. For instance, a Dowex 50WX4 resin in its protonated (H⁺) form can effectively bind and remove other acidic species.
Mixed-Mode Chromatography: For complex mixtures, mixed-mode chromatography, which utilizes a ligand that combines multiple types of interactions (e.g., ionic, hydrophobic), can provide enhanced selectivity and purification efficiency. nih.gov
Oxidative Synthetic Routes
An alternative synthetic strategy involves forming the benzothiazole core first and then introducing the carboxylic acid functionality through oxidation. This is particularly useful when the corresponding methyl-substituted benzothiazole is readily available.
Oxidation Pathways from 2-Methylbenzothiazole (B86508) Analogues
The oxidation of a methyl group at the benzylic position of an aromatic ring to a carboxylic acid is a classic transformation in organic synthesis. libretexts.orgmasterorganicchemistry.com This approach can be applied to analogues of 2-methylbenzothiazole to yield the corresponding benzothiazole-carboxylic acid. The specific position of the resulting carboxylic acid group depends on the position of the methyl group on the starting material. To synthesize this compound via this route, one would need to start with 5-methylbenzothiazole.
Various oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective. aascit.org The reaction typically proceeds by heating the alkylbenzene derivative with KMnO₄ in a suitable solvent. libretexts.org The reaction works as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com
More advanced and greener methods utilize catalytic systems. For instance, metalloporphyrin catalysts in the presence of molecular oxygen or hydrogen peroxide can efficiently oxidize the methyl group under milder conditions, avoiding the use of stoichiometric amounts of strong, less environmentally friendly oxidants.
Table 2: Comparison of Oxidation Methods for Methylbenzothiazole Analogues
| Oxidant/Catalyst | Substrate | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Methylbenzothiazole derivatives | Controlled temperature | Effective for converting methyl group to carboxylic acid. | |
| Hydrogen Peroxide (H₂O₂) | 2-Methylbenzothiazole | Acetic acid solvent, 80-120°C | Yields high purity product with minimal by-products. | |
| Metalloporphyrin / O₂ or H₂O₂ | 2-Methylbenzothiazole | 40–140°C, 2–12 hours | Environmentally benign; high selectivity; scalable. |
Catalytic Systems in Oxidative Conversions
Oxidative conversion is a key strategy in the synthesis of the benzothiazole core, often involving the cyclization of precursors like thiobenzanilides or the direct oxidative condensation of o-aminothiophenols with carbonyl compounds. Various catalytic systems have been developed to facilitate this transformation efficiently.
One prominent method is the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium. researchgate.net This approach is a highly effective strategy for the regioselective synthesis of substituted benzothiazoles. researchgate.net
Direct oxidative condensation reactions often employ a range of oxidants and catalysts. For instance, a mixture of H₂O₂/HCl in ethanol can be used to synthesize 2-substituted benzothiazoles from o-aminothiophenol and aldehydes at room temperature. mdpi.com Other systems utilize oxidants such as manganese dioxide (MnO₂), researchgate.net dimethyl sulfoxide (B87167) (DMSO), ekb.eg or phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) to promote the cyclization. mdpi.comias.ac.in In some protocols, molecular oxygen serves as the ultimate oxidant, often in the presence of a catalyst. nih.gov Brønsted acids have also been shown to catalyze the oxidant- and metal-free cyclization of 2-aminothiophenols with β-diketones. organic-chemistry.org Furthermore, benzothiazolines can act as hydrogen sources in asymmetric transfer hydrogenation reactions, becoming oxidized to the corresponding stable benzothiazole. acs.org
| Oxidant/Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Potassium Ferricyanide | Thiobenzanilides | Jacobson radical cyclization; High regioselectivity. | researchgate.net |
| H₂O₂/HCl | o-Aminothiophenol, Aldehydes | Metal-free; Performed in ethanol at room temperature. | mdpi.com |
| PIFA (Phenyliodonium bis(trifluoroacetate)) | o-Aminothiophenol, Aldehydes | Effective under microwave conditions. | mdpi.comias.ac.in |
| Cu₂O/DMSO | o-Aminothiophenol, Benzaldehydes | Reaction proceeds at room temperature with O₂ as oxidant. | nih.gov |
| TsOH·H₂O (Brønsted Acid) | 2-Aminothiophenols, β-Diketones | Metal- and oxidant-free conditions. | researchgate.net |
Condensation Reactions in this compound Synthesis
The most prevalent and versatile method for constructing the benzothiazole ring system is the condensation reaction between an o-aminothiophenol and a compound containing a carbonyl or its equivalent, such as a carboxylic acid or its derivatives. ekb.egresearchgate.netnih.gov This approach allows for significant diversity in the substituent at the 2-position of the benzothiazole ring. derpharmachemica.commdpi.com
The direct condensation of o-aminothiophenols with carboxylic acids is a fundamental route for preparing 2-substituted benzothiazoles. nih.govmdpi.com To synthesize the parent this compound, this would involve the reaction of 3-amino-4-mercaptobenzoic acid with formic acid. These reactions are typically promoted by acidic catalysts that also serve as dehydrating agents. Polyphosphoric acid (PPA) is a classic and effective medium for this transformation, facilitating cyclization by heating at elevated temperatures (110–250 °C). nih.govmdpi.com
Alternative catalytic systems have been developed to achieve this condensation under milder conditions. A heterogeneous mixture of methanesulfonic acid (MeSO₃H) and silica gel (SiO₂) has proven to be an expeditious medium for the reaction between o-aminothiophenol and various aliphatic or aromatic carboxylic acids. mdpi.comnih.gov Another effective method employs triphenyl phosphite (B83602) (TPP) as a catalyst in tetrabutylammonium (B224687) bromide (TBAB), which provides good yields with shorter reaction times. nih.gov
The application of microwave irradiation has significantly improved the synthesis of benzothiazoles, offering a powerful tool for accelerating reaction rates and increasing yields. nih.govresearchgate.netairo.co.in Microwave-assisted organic synthesis (MAOS) provides rapid and uniform heating, which often leads to cleaner reactions and reduced formation of byproducts compared to conventional heating methods. airo.co.inscielo.br
For the condensation of o-aminothiophenols with carboxylic acids, microwave irradiation can facilitate the reaction in the absence of any solvent or dehydrating agent, representing a significant green chemistry advancement. researchgate.net In other protocols, microwave heating is combined with catalysts to enhance efficiency. For example, the condensation of o-aminothiophenol with fatty acids has been achieved in 3-4 minutes with high yields using P₄S₁₀ as a catalyst under microwave conditions. mdpi.com Similarly, the reaction with chloroacetyl chloride in acetic acid proceeds efficiently under microwave irradiation to yield the corresponding 2-chloromethyl-benzothiazole. mdpi.com The use of PIFA as an oxidant is also effectively combined with microwave heating to promote the cyclocondensation of o-aminothiophenols and aldehydes. mdpi.comias.ac.in
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Refluxing solvent (e.g., PPA), hours to days. | Well-established, simple setup. | nih.govmdpi.com |
| Microwave Irradiation | Solvent-free or in minimal solvent, minutes. | Drastic reduction in reaction time, often higher yields, cleaner products. | mdpi.comresearchgate.netscielo.br |
In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable methods for benzothiazole synthesis. eurekaselect.comairo.co.in These approaches aim to minimize waste, avoid hazardous solvents, and utilize recyclable catalysts and energy-efficient conditions. nih.govairo.co.in
Solvent-free synthesis is a key green strategy. Molecular iodine has been used as an effective catalyst for the one-pot, solid-phase, solvent-free reaction between o-aminothiophenol and benzoic acid derivatives, affording excellent yields in just 10 minutes. mdpi.com This method is highly economical as it avoids the need for solvents and additional chemical activators. mdpi.com Another solvent-free approach utilizes ultrasound irradiation in the presence of a recyclable sulfated tungstate (B81510) catalyst at room temperature, providing excellent yields. kjscollege.com
| Methodology | Catalyst/Medium | Key Green Features | Reference |
|---|---|---|---|
| Solvent-Free, Solid-Phase | Molecular Iodine (I₂) | No solvent, rapid, economical. | mdpi.com |
| Solvent-Free, Ultrasound | Sulfated Tungstate | No solvent, room temperature, recyclable catalyst. | kjscollege.com |
| Aqueous Medium | Rice Husk Activated Carbon | Water as solvent, renewable catalyst source. | ekb.eg |
| Heterogeneous Catalysis | Silica Sulfuric Acid (SSA) | Reusable catalyst, mild conditions, solvent-free option. | researchgate.net |
| Alternative Solvents | Ionic Liquids / DES | Non-toxic, biodegradable, and recyclable solvents. | nih.govairo.co.in |
Intramolecular Cyclization Strategies for this compound Derivatives
Intramolecular cyclization offers an alternative and powerful route to the benzothiazole scaffold, typically starting from a substituted aniline (B41778) precursor that already contains the necessary sulfur atom or a group that can be converted into it. researchgate.netias.ac.in These methods are particularly valuable for controlling the substitution pattern on the benzene ring.
A well-established method for synthesizing 2-aminobenzothiazole (B30445) derivatives involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of a halogen like bromine in glacial acetic acid. derpharmachemica.com This process generates a thiocyanate intermediate in situ, which then undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring. To obtain a derivative of this compound, this strategy would require a suitably protected 4-aminobenzoic acid as the starting material.
Another significant intramolecular approach is the Jacobson cyclization of thiobenzanilides. researchgate.netresearchgate.net Thiobenzanilides are typically prepared by the reaction of an aniline with a thioacylating agent. Subsequent radical cyclization, often mediated by potassium ferricyanide, leads to the formation of the benzothiazole ring. researchgate.net This method is known for its reliability and regiochemical control. researchgate.net Additionally, the cyclization of ortho-haloanilides, such as N-acyl-2-haloanilides, provides another pathway to the benzoxazole (B165842) core, with similar strategies being applicable for their sulfur analogs. ias.ac.in
Carbon Dioxide as a C1-Building Block in Cyclization Reactions
The utilization of carbon dioxide (CO2) as a C1 building block in organic synthesis represents a key area of green chemistry, aiming to convert a greenhouse gas into valuable chemical products. nih.govresearchgate.net In the context of benzothiazole synthesis, CO2 can serve as a raw material for cyclization reactions. nih.gov This approach is part of a broader effort to use CO2 in the production of a variety of compounds, including acids, esters, lactones, and other polymers. researchgate.net
The catalytic construction of heterocyclic compounds like benzimidazoles, which are structurally related to benzothiazoles, has been successfully demonstrated using CO2 as the carbon source. nih.gov For instance, the B(C6F5)3-catalyzed cyclization of o-phenylenediamines with CO2 and a hydrosilane provides a metal-free route to benzimidazoles in high yields under convenient conditions. nih.gov Similar principles are applied to benzothiazole synthesis, where processes involving the cyclization of raw materials like 2-aminobenzenethiol can incorporate CO2. nih.gov
These methods are advantageous as they often proceed under milder conditions and replace more toxic and hazardous C1 sources, such as phosgene (B1210022) or carbon monoxide. The development of catalytic systems that can efficiently activate the thermodynamically stable CO2 molecule is central to this endeavor. rsc.orgresearchgate.net While the direct carboxylation of a pre-formed benzothiazole ring at the 5-position using CO2 is challenging, its use in the initial cyclization to form the core ring system is a promising sustainable strategy. nih.govrsc.org
Comparative Analysis of Diverse Synthetic Pathways for this compound
The synthesis of this compound can be achieved through various pathways, primarily involving the condensation of a substituted 2-aminothiophenol (B119425) with a suitable carboxylic acid or its derivative. nih.govmdpi.com The choice of synthetic route is often a trade-off between reaction efficiency, yield, cost, and environmental impact. Traditional methods often relied on harsh reagents like polyphosphoric acid (PPA) at high temperatures, while modern approaches focus on milder, more sustainable alternatives. mdpi.comresearchgate.net
The efficiency and selectivity of a synthetic method are critical for its practical application. Reaction efficiency is typically measured by the chemical yield and reaction time, while positional selectivity (regioselectivity) refers to the ability to introduce a functional group at a specific position on the benzothiazole nucleus. mdpi.com
The condensation of 2-aminothiophenols with carboxylic acids or aldehydes is the most common route to 2-substituted benzothiazoles. mdpi.com The nature of the substituents on both reactants, the choice of catalyst, and the reaction conditions all play a crucial role in the outcome. For example, using a heterogeneous mixture of methanesulfonic acid and silica gel allows for the high-yield synthesis of various 2-substituted benzothiazoles from different carboxylic acids, although reactions with nitro-substituted phenyl groups show significantly lower yields. nih.gov Microwave-assisted procedures have been shown to be highly efficient, reducing reaction times from hours to minutes while providing high yields. mdpi.com
The table below provides a comparative overview of different synthetic methods relevant to the formation of the benzothiazole scaffold.
Table 1: Comparative Data on Reaction Efficiencies and Selectivity
| Method/Catalyst | Reactants | Conditions | Yield (%) | Reaction Time | Notes on Selectivity/Advantages | Source(s) |
|---|---|---|---|---|---|---|
| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol, Room Temperature | Excellent | 1 h | Works for both electron-donating and electron-withdrawing substituents. | mdpi.com |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | Solvent-free | 87-95% | 8-35 min | Heterogeneous catalyst, reusable up to five times without loss of activity. | mdpi.com |
| MeSO₃H/SiO₂ | 2-Aminothiophenol, Carboxylic Acids | 140 °C | 70-92% | 2-12 h | Simple work-up; handles diverse carboxylic acids. | nih.gov |
| P₄S₁₀/Microwave | o-Aminothiophenol, Fatty Acids | Microwave Irradiation | High | 3-4 min | Efficient, rapid, and solvent-free protocol. | researchgate.netmdpi.com |
| Molecular Iodine | 2-Aminothiophenol, Benzoic Acid Derivatives | Solid-phase, Solvent-free | Excellent | 10 min | Highly economical and less time-consuming. | researchgate.netmdpi.com |
| Polyphosphoric Acid (PPA) | 2-Aminothiophenol, Naphthyridine-3-carboxylic acids | 170-250 °C | 10-60% | Not specified | Allows synthesis of complex naphthyridine-benzothiazole derivatives. | nih.govmdpi.com |
| Silica Sulfuric Acid | 2-Aminothiophenol, Aldehydes | Reflux | 89-97% | 30-120 min | Green, mild protocol; catalyst is recoverable and reusable. | researchgate.net |
The sustainability and economic viability of a synthetic process are determined by factors such as energy consumption, use of hazardous solvents, catalyst cost and reusability, and waste generation. nih.gov Modern synthetic chemistry places a strong emphasis on developing "green" methodologies that are both environmentally benign and cost-effective. mdpi.comresearchgate.net
For the production of benzothiazole derivatives, significant progress has been made in replacing traditional, often hazardous, procedures with more sustainable alternatives. The use of water as a solvent, solvent-free reaction conditions, and the application of microwave irradiation are notable examples. mdpi.comresearchgate.net For instance, a method using molecular iodine as a catalyst is reported to be 17-fold cheaper than a polyphosphoric acid-catalyzed microwave synthesis because it avoids the need for additional chemicals and solvents. researchgate.net The development of reusable heterogeneous catalysts, such as silica sulfuric acid or SnP2O7, further enhances the economic and environmental profile of the synthesis by simplifying product purification and reducing waste. mdpi.comresearchgate.net
The table below assesses various synthetic pathways based on their sustainability and economic factors.
Table 2: Assessment of Sustainability and Economic Viability
| Method/Catalyst | Solvent System | Catalyst Reusability | Key Sustainability/Economic Feature(s) | Source(s) |
|---|---|---|---|---|
| CO₂ as C1 Source | Varies (e.g., Dioxane) | Yes (Catalyst dependent) | Utilizes a greenhouse gas as a raw material, atom-economical. | nih.govresearchgate.net |
| Molecular Iodine | Solvent-free | Not specified | Highly economical, avoids solvents, short reaction time. | researchgate.netmdpi.com |
| SnP₂O₇ | Solvent-free | Yes (at least 5 times) | Avoids solvents, catalyst is reusable, very short reaction times. | mdpi.com |
| Silica Sulfuric Acid | Varies (e.g., Ethanol) | Yes (up to 5 cycles) | Green and mild protocol, cost-effective, simple operation. | researchgate.net |
| Microwave Irradiation | Often solvent-free or in green solvents | Catalyst dependent | Reduces reaction time significantly, lowering energy consumption. | researchgate.netmdpi.com |
| Water as Solvent | Water | Catalyst dependent | Eliminates the need for toxic organic solvents, environmentally benign. | researchgate.net |
| Polyphosphoric Acid (PPA) | PPA acts as solvent/catalyst | No | Harsh conditions, high temperature, difficult work-up, not environmentally friendly. | mdpi.comresearchgate.net |
Advanced Spectroscopic and Structural Characterization of Benzothiazole 5 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.princeton.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Benzothiazole-5-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the connectivity and chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.princeton.edursc.org
In ¹H NMR spectroscopy of this compound, the aromatic protons on the benzothiazole (B30560) ring system typically appear in the downfield region, generally between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the carboxylic acid group and the thiazole (B1198619) ring. The proton of the carboxylic acid group is highly deshielded and resonates at a significantly downfield chemical shift, often in the range of 12-13 ppm, although this signal can sometimes be broad or exchange with solvent protons.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.5 - 8.5 | m |
| Carboxylic Acid H | 12 - 13 | s (broad) |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.princeton.edursc.org
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom. The carbon atom of the carboxyl group is characteristically found in the range of 165-185 ppm. docbrown.infooregonstate.edu The aromatic carbons of the fused ring system exhibit signals in the approximate range of 120-155 ppm. The specific chemical shifts help to distinguish between the different carbon atoms within the benzothiazole core.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165 - 185 |
| Aromatic C | 120 - 155 |
Note: The specific chemical shifts can be influenced by the solvent used.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification.princeton.edursc.orgmdpi.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic absorption bands are associated with the carboxylic acid and the benzothiazole ring system.
A broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp peak around 1700 cm⁻¹. Additionally, the C=N stretching vibration of the thiazole ring is expected to appear in the region of 1640 cm⁻¹. researchgate.net Vibrations associated with the aromatic C=C bonds of the benzene (B151609) ring are typically observed in the 1460-1550 cm⁻¹ range. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |
| Thiazole Ring | C=N Stretch | ~1640 |
| Benzene Ring | C=C Stretch | 1460 - 1550 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways.rsc.org
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of this compound, which allows for the unambiguous confirmation of its elemental composition. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, typically to within a few parts per million (ppm). For this compound (C₈H₅NO₂S), the expected exact mass is 179.0041.
In addition to providing the molecular weight, mass spectrometry can also reveal information about the fragmentation pathways of the molecule under electron ionization. Common fragmentation patterns for benzothiazole derivatives may involve cleavage of the thiazole ring and loss of small neutral molecules.
X-ray Crystallography for Definitive Solid-State Structural Analysis.kuleuven.be
Computational Chemistry and Theoretical Investigations of Benzothiazole 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, key parameters that govern the reactivity and stability of Benzothiazole-5-carboxylic acid can be elucidated.
The foundational step in computational analysis is the geometrical optimization of the molecule to find its most stable three-dimensional conformation. For benzothiazole (B30560) derivatives, DFT calculations, often employing methods like B3LYP with a 6-31+G (d, p) basis set, are used to determine optimized molecular structures. This process provides crucial data on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as electrons can be more easily excited from the HOMO to the LUMO.
In studies of benzothiazole derivatives, DFT calculations have been used to determine HOMO and LUMO energies. For a series of benzothiazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. Typically, for benzothiazole systems, the HOMO is distributed over the benzothiazole ring and the donor part of the molecule, while the LUMO is located on the acceptor moiety.
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.
Typically, red regions indicate negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. In benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring often shows a region of negative potential, highlighting its role as a potential site for electrophilic interaction. The hydrogen atom of the carboxylic acid group in this compound would be expected to show a region of positive potential, indicating its acidic nature.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. By simulating the movements of atoms and bonds, MD can reveal the accessible conformations of this compound and the energy barriers between them.
For benzothiazole derivatives, MD simulations have been employed to study the stability of ligand-protein complexes. For example, a 100 ns MD simulation was used to analyze the stability of a benzimidazole-protein complex, with lower Root Mean Square Deviation (RMSD) values indicating greater stability. Similar simulations for this compound could elucidate its conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in solution. This information is crucial for understanding how it might interact with biological targets.
Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Numerous studies have utilized molecular docking to investigate the binding of benzothiazole derivatives to various biological targets. For instance, benzothiazole derivatives have been docked into the active sites of enzymes like E. coli dihydroorotase and DNA gyrase to predict their binding modes and affinities. The docking results are often expressed as a scoring function, such as free binding energy (ΔG), where a more negative value indicates a stronger binding affinity. Key interactions, including hydrogen bonds and hydrophobic contacts with amino acid residues in the active site, are also identified. For this compound, molecular docking could be used to predict its potential to inhibit specific enzymes, with the carboxylic acid group likely playing a significant role in forming hydrogen bonds with the receptor.
| Study Focus | Target Receptor | Key Findings |
| Anticonvulsant Agents | GABA-A Receptor | Benzothiazole derivatives showed good binding scores, indicating potential as anticonvulsant agents. |
| Antimicrobial Agents | E. coli Dihydroorotase | Benzothiazole compounds showed docking scores ranging from -2.54 to -5.02, with interactions in the active site cavity. |
| Anticancer Agents | p56lck enzyme | Molecular docking was used to understand the structural requirements for inhibition of the p56lck enzyme by benzothiazole-thiazole hybrids. |
| SARS-CoV-2 Inhibitors | SARS-CoV-2 Mpro and ACE2 receptor | Benzimidazole (B57391) and benzothiazole derivatives were investigated for their binding affinity to these key viral targets. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, untested compounds can be predicted.
For benzothiazole analogues, QSAR models have been developed to predict their antibacterial activity. In one study, a QSAR model was created using multiple linear regression (MLR) based on theoretically derived molecular descriptors. This model was then used to predict the minimum inhibitory concentration (MIC) of other benzothiazole analogues against E. coli. Such models can provide valuable insights into the structural features of this compound derivatives that are crucial for a particular biological activity, thereby guiding the design of more potent compounds. The development of a robust QSAR model relies on a diverse set of compounds with experimentally determined activities and a selection of relevant molecular descriptors.
Biological Activities and Mechanistic Investigations of Benzothiazole 5 Carboxylic Acid Derivatives
Antimicrobial Efficacy
The structural framework of benzothiazole-5-carboxylic acid allows for diverse chemical modifications, leading to the synthesis of derivatives with potent antimicrobial properties. These compounds have demonstrated significant activity against a range of microorganisms, prompting further investigation into their specific effects on bacteria and fungi.
Antibacterial Activity of this compound Derivatives
Derivatives of this compound have emerged as a promising class of antibacterial agents. nih.govjchr.orgnih.gov Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including clinically relevant strains. nih.govnih.gov The versatility of the benzothiazole (B30560) scaffold allows for the introduction of various substituents, which can significantly modulate the antibacterial potency of the resulting compounds. nih.govekb.eg
Inhibition of Bacterial Proliferation
Numerous studies have documented the ability of this compound derivatives to inhibit the growth of various bacterial species. For instance, certain 2,5-disubstituted furan (B31954) benzothiazole derivatives have shown potent antibacterial action. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 1.6 μM, highlighting its strong inhibitory effect. nih.gov Another study reported that benzothiazole derivatives of isatin (B1672199) were more effective against Gram-negative bacteria, with one compound showing an MIC of 3.1 μg/ml against E. coli. nih.gov
The introduction of specific chemical moieties to the benzothiazole core can enhance its antibacterial properties. For example, the addition of acetamide (B32628) and Boc-glycin at the 5th position of the benzothiazole ring has been shown to improve antibacterial action. nih.gov Similarly, sulfonamide analogues of benzothiazole have demonstrated equipotent antibacterial activity to reference drugs against several bacterial strains. nih.gov The following table summarizes the antibacterial activity of selected benzothiazole derivatives.
| Compound Type | Target Organism(s) | Key Findings |
|---|---|---|
| 2,5-disubstituted furan benzothiazoles | General | Benzothiazole compounds were more active than benzimidazole (B57391) derivatives. nih.gov |
| Benzothiazole derivatives of isatin | Gram-negative bacteria | Showed better activity against Gram-negative than Gram-positive strains. nih.gov |
| Benzothiazole with acetamide and Boc-glycin moieties | Enterococcus faecalis | Showed potent inhibition with an MIC of 3.13 μM. nih.gov |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | Exhibited equipotent activity to reference drugs. nih.gov |
| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | Hydroxyl group at the 2nd position of the benzylidene ring improved activity. nih.gov |
Molecular Mechanisms of Antibacterial Action (e.g., Inhibition of DNA Gyrase and Topoisomerase IV, Cell Wall Disruption)
The antibacterial effects of this compound derivatives are attributed to several molecular mechanisms. A primary target for these compounds is the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. acs.orgbrc.hunih.gov These enzymes are crucial for controlling the topological state of DNA during replication, making them attractive targets for antibacterial drug development. acs.orgbrc.hu
Benzothiazole derivatives have been identified as potent inhibitors of the ATPase activity of DNA gyrase (GyrB) and topoisomerase IV (ParE). brc.hu By binding to the ATP-binding pocket of these enzymes, the derivatives prevent the necessary conformational changes required for their function, ultimately leading to bacterial cell death. acs.org For example, a benzothiazole derivative with acetamide and Boc-glycin moieties at the 5th position demonstrated potent inhibition of the DNA gyrase enzyme with an IC50 value of 9.5 nM. nih.gov The crystal structure of a 2-((2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid in complex with E. coli DNA gyrase B has provided valuable insights into the binding mode of these inhibitors. acs.orgscispace.com
In addition to inhibiting topoisomerases, some benzothiazole derivatives exert their antibacterial effects through other mechanisms. These include the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria. nih.gov Sulfonamide-containing benzothiazole derivatives have been shown to compete with the natural substrate of DHPS, p-aminobenzoic acid (PABA), thereby inhibiting bacterial growth. nih.gov Furthermore, some benzothiazole Schiff base hybrids have been found to disrupt bacterial membranes, leading to membrane depolarization and cell death. saudijournals.com Other reported mechanisms of action for benzothiazole derivatives include the inhibition of dihydroorotase, MurB, peptide deformylase, and various other essential bacterial enzymes. nih.govnih.govresearchgate.net
Antifungal Activity of this compound Derivatives
In addition to their antibacterial properties, derivatives of this compound have also demonstrated significant antifungal efficacy. nih.govjchr.orgnih.gov These compounds have been evaluated against a variety of fungal pathogens, including species of Candida and Aspergillus. jchr.orgmdpi.com The structural versatility of the benzothiazole scaffold has enabled the development of derivatives with potent activity against both yeast and filamentous fungi. nih.govmdpi.com
Inhibition of Fungal Growth
Several studies have highlighted the ability of this compound derivatives to inhibit the growth of pathogenic fungi. For instance, certain benzothiazole derivatives have shown considerable activity against Candida albicans. jchr.orgnih.gov One study reported that specific derivatives demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. jchr.org Another investigation found that some benzothiazole Schiff base hybrids exhibited good antifungal activity, with a minimum inhibitory concentration (MIC) of 15.6 µg/ml against C. krusei and C. albicans. saudijournals.com
The antifungal potency of these derivatives can be influenced by the specific chemical groups attached to the benzothiazole core. For example, a series of novel 4-substituted and 5-substituted methyl sulfonyl benzothiazole derivatives showed promising antimicrobial activity against selected fungal species with MIC values ranging from 4 to 50 µg/mL. mdpi.com The table below presents a summary of the antifungal activity of various benzothiazole derivatives.
| Compound Type | Target Organism(s) | Key Findings |
|---|---|---|
| Benzothiazole derivatives | Aspergillus niger, Candida albicans | Compounds A1, A2, A4, A6, and A9 showed significant antifungal activity. jchr.org |
| Benzothiazole Schiff base hybrids | C. krusei, C. albicans | Compounds S15 and S19 showed good activity with an MIC of 15.6 µg/ml. saudijournals.com |
| 4- and 5-substituted methyl sulfonyl benzothiazoles | Selected fungal species | Showed promising activity with MICs ranging from 4–50 µg/mL. mdpi.com |
| Rhodium-containing benzothiazole derivatives | Candida albicans | Four compounds were effective with MICs between 400-600 micrograms/ml. nih.gov |
Mechanistic Principles Underlying Antifungal Action
The antifungal mechanisms of this compound derivatives are multifaceted. While the precise modes of action for many derivatives are still under investigation, some key principles have been identified. One of the primary mechanisms involves the disruption of the fungal cell membrane's integrity and function. nih.gov
A proposed mechanism for some antifungal agents is the inhibition of ergosterol (B1671047) synthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane fluidity and permeability, ultimately causing cell death. nih.gov While not all benzothiazole derivatives may target ergosterol synthesis directly, the disruption of membrane integrity remains a plausible mechanism.
Another important mechanism is the induction of reactive oxygen species (ROS) production within the fungal cell. nih.gov An excess of ROS can lead to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, and ultimately triggering apoptosis or programmed cell death. The antifungal effect of some compounds has been shown to be reduced by the presence of antioxidants like ascorbic acid, supporting the role of ROS in their mechanism of action. nih.gov
Furthermore, some benzothiazole derivatives may interfere with other essential cellular processes in fungi. This can include the inhibition of crucial enzymes involved in metabolic pathways or the disruption of signaling cascades that regulate fungal growth and virulence. For example, some antifungal compounds have been observed to inhibit the dimorphic transition in Candida albicans, a key virulence factor. nih.gov
Antitubercular Potential and Mechanisms
Derivatives of this compound have emerged as a significant class of compounds with promising antitubercular activity, including effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Research has focused on their efficacy and the specific molecular targets they inhibit within the bacterium.
A variety of benzothiazole derivatives have demonstrated potent activity against the virulent Mycobacterium tuberculosis H37Rv strain, as well as multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.govtandfonline.com
Sixteen novel 3-nitro-2-(sub)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids were synthesized and evaluated for their antitubercular properties. nih.gov Among these, compound 10n (2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid) was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 0.19 µM against M. tuberculosis H37Rv and 0.04 µM against an MDR strain. nih.gov This compound showed significantly higher potency than the frontline drugs gatifloxacin (B573) and isoniazid (B1672263) against MDR-TB. nih.gov In vivo studies confirmed its potential, showing a significant reduction in mycobacterial load in both lung and spleen tissues. nih.gov
Another study focused on new benzothiazole–pyrimidine hybrids. nih.govtandfonline.com Compounds 5c and 15 from this series were highly active against a drug-sensitive strain of M. tuberculosis (ATCC 25177), with MIC values of 0.24 µg/mL and 0.48 µg/mL, respectively. tandfonline.com These compounds retained potent activity against resistant strains, with MICs of 0.98 µg/mL (5c) and 1.95 µg/mL (15) against an MDR strain, and 3.9 µg/mL (5c) and 7.81 µg/mL (15) against an XDR strain. tandfonline.com
Further research on benzothiazolylpyrimidine-5-carboxamide derivatives also revealed compounds with strong antitubercular effects. nih.gov Compounds 7a and 7g from this series showed better activity than isoniazid, with MIC values of 0.08 µM. nih.gov
Table 1: Antitubercular Activity of Selected Benzothiazole Derivatives
| Compound Class | Derivative | Target Strain | MIC (µM or µg/mL) | Reference |
|---|---|---|---|---|
| Benzothiazolo Naphthyridone Carboxylic Acid | 10n | M. tuberculosis H37Rv | 0.19 µM | nih.gov |
| 10n | MDR-TB | 0.04 µM | nih.gov | |
| Benzothiazole–pyrimidine Hybrid | 5c | Sensitive M. tb | 0.24 µg/mL | tandfonline.com |
| 15 | Sensitive M. tb | 0.48 µg/mL | tandfonline.com | |
| 5c | MDR-TB | 0.98 µg/mL | tandfonline.com | |
| 15 | MDR-TB | 1.95 µg/mL | tandfonline.com | |
| 5c | XDR-TB | 3.9 µg/mL | tandfonline.com | |
| 15 | XDR-TB | 7.81 µg/mL | tandfonline.com | |
| Benzothiazolylpyrimidine-5-carboxamide | 7a | M. tb H37Rv | 0.08 µM | nih.gov |
| 7g | M. tb H37Rv | 0.08 µM | nih.gov |
A primary target for many antitubercular benzothiazole derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.govplos.orgrsc.org DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan (B1173331) polymers. nih.govplos.org Inhibition of DprE1 disrupts cell wall formation, making it a vital target for new tuberculosis drugs. plos.orgrsc.org
Benzothiazinones (BTZs), a closely related class of compounds, act as prodrugs that are activated within the bacterium. acs.org An essential nitro group on the BTZ molecule is reduced to a reactive nitroso derivative. acs.org This activated form then covalently binds to a specific cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govacs.orgnih.gov Structural studies of DprE1 in complex with BTZ-derived inhibitors have confirmed this covalent linkage and the mode of binding. nih.gov
Molecular docking studies of the highly active benzothiazole–pyrimidine hybrid, compound 5c , showed strong binding interactions within the DprE1 active site. nih.gov Hydrogen bonds were predicted between the nitrile and carbonyl groups of the compound and key amino acid residues such as Cys387, Gly117, and Pro316. nih.gov
In addition to DprE1, other targets have been identified. Some substituted benzothiazoles have been found to inhibit Dihydrofolate reductase (DHFR), another enzyme essential for mycobacterial survival. ajrconline.org Certain compounds in this class, such as BTZ4 , BTZ5 , BTZ6 , and BTZ10 , actively inhibited Mycobacterium tuberculosis at a concentration of 0.01 µg/ml. ajrconline.org
Anticancer Potential and Associated Mechanistic Pathways
Benzothiazole derivatives have demonstrated a broad spectrum of anticancer activities, operating through various mechanisms including the induction of programmed cell death (apoptosis), inhibition of enzymes crucial for tumor growth, and modulation of key cellular signaling pathways. nih.govnih.gov
A key strategy through which benzothiazole derivatives exert their antitumor effects is by inducing apoptosis in cancer cells. nih.govfrontiersin.org One identified mechanism involves the generation of reactive oxygen species (ROS), which leads to the activation of the mitochondria-mediated intrinsic apoptotic pathway. nih.govfrontiersin.org
A novel benzothiazole derivative, referred to as BTD , was shown to suppress the proliferation of colorectal cancer (CRC) cells by triggering this pathway. frontiersin.org The study demonstrated that BTD treatment leads to an increase in ROS, which in turn disrupts mitochondrial function and initiates the apoptotic cascade. frontiersin.org The Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway, are modulated by these derivatives to promote cell death. frontiersin.org
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a role in pH regulation and other metabolic processes in both normal and tumor tissues. nih.gov Certain isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors and are associated with cancer progression, making them attractive targets for anticancer drugs. nih.govtandfonline.comtandfonline.com
Derivatives of benzothiazole have been developed as potent inhibitors of these tumor-associated CA isozymes. tandfonline.comtandfonline.comnih.govunifi.it For instance, a series of benzothiazole-based sulphonamides and carboxylic acids were designed as analogues of the CA inhibitor SLC-0111. tandfonline.comtandfonline.com These compounds were evaluated for their inhibitory action against human (h) CA isoforms I, II, IX, and XII. tandfonline.comtandfonline.com
One derivative, 8c , a para-sulphonamide benzothiazole, showed a high inhibitory potential against hCA II with an inhibition constant (Kᵢ) of 54.1 nM. tandfonline.com Other derivatives also demonstrated effective inhibition of the tumor-associated hCA IX, with Kᵢ values in the low nanomolar range (3.7-38.2 nM), comparable to standard inhibitors. unifi.it The structure-activity relationship studies indicated that the position of the sulfamoyl group on the benzothiazole ring is crucial for the inhibitory potency and selectivity against different CA isoforms. tandfonline.comunifi.it
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzothiazole Derivatives
| Derivative Class | Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|---|
| Benzothiazole-derived sulphonamide | 8a (ortho) | hCA II | 785.2 nM | tandfonline.com |
| 8b (meta) | hCA II | 652.7 nM | tandfonline.com | |
| 8c (para) | hCA II | 54.1 nM | tandfonline.com | |
| 2-amino-benzothiazole-sulfonamide | 6 | hCA IX | 3.7 nM | unifi.it |
| 2 | hCA IX | 10.5 nM | unifi.it | |
| 4 | hCA IX | 25.4 nM | unifi.it |
Beyond inducing apoptosis and inhibiting CAs, benzothiazole derivatives modulate various intracellular signaling pathways involved in cancer development. nih.govnih.gov Key mechanisms identified include the inhibition of tyrosine kinases and topoisomerases. nih.gov
Another target is human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. nih.gov Benzamide benzothiazole derivatives, such as 43 and 44 , have shown potent inhibitory activity against hGSTP1-1, which could be beneficial in chemotherapy. nih.gov
Furthermore, the induction of apoptosis via the ROS-mitochondria pathway is itself a modulation of a critical intracellular signaling cascade. frontiersin.org By increasing intracellular ROS levels, these compounds trigger a series of events that ultimately lead to the activation of caspases and programmed cell death, effectively altering the signaling environment that would otherwise promote cancer cell survival. frontiersin.org
Enzyme Inhibition Profiling and Kinetics
The therapeutic potential of this compound derivatives is frequently associated with their capacity to modulate the activity of specific enzymes. An understanding of their enzyme inhibition profiles and the kinetics of these interactions is fundamental to elucidating their mechanisms of action.
Derivatives of this compound have been the subject of extensive research for their inhibitory action against a variety of enzymes implicated in numerous diseases. These include bacterial enzymes such as DNA gyrase and topoisomerase IV, as well as enzymes involved in human physiological and pathological conditions like carbonic anhydrases and protein tyrosine phosphatase 1B.
DNA gyrase and Topoisomerase IV: Certain benzothiazole derivatives are recognized as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are critical for bacterial survival. nih.gov A series of benzothiazole-based inhibitors have been designed and synthesized, demonstrating potent enzymatic activity against E. coli DNA gyrase and topoisomerase IV. acs.orgnih.gov The introduction of a carboxylic acid group at the 6-position of the benzothiazole scaffold has been shown to be important for this inhibitory activity. acs.org Specifically, the carboxylate group can form a salt bridge with key arginine residues in the enzyme's active site. diva-portal.orgnih.gov
Carbonic Anhydrase: Benzothiazole derivatives have been widely investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological processes. nih.govtandfonline.comnih.gov Novel benzothiazole derivatives, including those with sulfonamide moieties at the 5- or 6-position, have shown inhibitory activity against several human (h) CA isoforms such as hCA I, II, VII, and IX. unifi.itnih.gov The inhibition potency is often in the micromolar to nanomolar range and is highly dependent on the substitution pattern on the benzothiazole ring. nih.govunifi.it Carboxylic acid derivatives have also been evaluated as CA inhibitors. tandfonline.comtandfonline.com
Protein Tyrosine Phosphatase 1B (PTP1B): As a key negative regulator of insulin (B600854) and leptin signaling pathways, PTP1B is a significant therapeutic target. mdpi.comsioc-journal.cn Novel heterocyclic carboxylic acid derivatives, including those with a benzothiazole core, have been synthesized and identified as potent and selective PTP1B inhibitors. nih.govnih.gov The carboxylic acid functionality is often a key element for achieving high inhibitory potency.
Table 1: Inhibition of Specific Enzymes by this compound Derivatives
| Derivative Class | Target Enzyme(s) | Key Findings and Research Highlights |
| Benzothiazole-6-carboxylic acids | DNA gyrase, Topoisomerase IV | The carboxylic acid group at position 6 is crucial for potent inhibition, forming a salt bridge with arginine residues in the active site. acs.orgdiva-portal.orgnih.gov |
| Benzothiazole-5- and 6-sulfonamides | Carbonic Anhydrases (hCA I, II, VII, IX) | These derivatives act as effective inhibitors, with some exhibiting subnanomolar or low nanomolar potency and isoform selectivity. unifi.itnih.gov |
| Heterocyclic carboxylic acids (including benzothiazoles) | Protein Tyrosine Phosphatase 1B (PTP1B) | The carboxylic acid group is a key feature for potent and selective inhibition of PTP1B. nih.govnih.gov |
Kinetic studies are essential for characterizing the mode of enzyme inhibition, which can be competitive, uncompetitive, or mixed-type. For benzothiazole benzimidazole (S)-isothiazolidinone derivatives that inhibit PTP1B, the mechanism has been identified as competitive and reversible. nih.gov This indicates that these inhibitors bind to the active site of the enzyme, directly competing with the substrate. X-ray crystallography has confirmed that these inhibitors can form hydrogen bonds with key residues, such as Asp48, within the enzyme's active site. nih.gov
Table 2: Characterization of Inhibition Mechanisms for this compound Derivatives
| Target Enzyme | Derivative Type | Inhibition Mechanism |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Benzothiazole benzimidazole (S)-isothiazolidinone derivatives | Competitive nih.gov |
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant)
In addition to enzyme inhibition, this compound derivatives have been assessed for other valuable biological properties, notably anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity: The benzothiazole nucleus is a well-known scaffold for compounds with anti-inflammatory properties. researchgate.netstmjournals.innih.gov These derivatives are thought to exert their effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. researchgate.netstmjournals.in Several novel benzothiazole derivatives have been synthesized and have demonstrated significant anti-inflammatory and analgesic activities in in-vivo studies. nih.govfrontiersin.orgijpbr.in
Antioxidant Activity: Many benzothiazole derivatives have been reported to possess antioxidant properties. nih.govnih.govnih.gov Their ability to scavenge free radicals has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical reduction assay. nih.govresearchgate.net The antioxidant capacity can be influenced by the specific substituents on the benzothiazole ring. nih.gov For instance, some derivatives have shown moderate to low antioxidant activity compared to standard compounds. nih.gov
Table 3: Other Biological Activities of this compound Derivatives
| Biological Activity | Key Findings and Research Highlights |
| Anti-inflammatory | Derivatives show significant anti-inflammatory effects, potentially through COX enzyme inhibition. researchgate.netstmjournals.innih.gov |
| Antioxidant | Compounds exhibit free radical scavenging capabilities, as demonstrated in DPPH assays. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Benzothiazole 5 Carboxylic Acid and Its Chemical Analogues
Influence of Substituent Variation on Biological and Chemical Activity
The biological and chemical activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. benthamscience.comresearchgate.netpharmacyjournal.in Positions C2 and C6 are frequently cited as key sites for substitution to modulate pharmacological effects. benthamscience.comresearchgate.net The introduction of different functional groups at various active sites, including positions 2, 4, 5, 6, and 7, can lead to a wide array of derivatives with diverse biological profiles. pharmacyjournal.in
Impact of Carboxylic Acid Group Position and Derivatization
The position of the carboxylic acid group on the benzothiazole ring is a critical determinant of a compound's biological activity. While direct SAR studies on benzothiazole-5-carboxylic acid are limited in the provided results, research on its isomers, particularly benzothiazole-6-carboxylic acid, offers valuable insights. For instance, the carboxylic acid group at the 6-position is crucial for hydrogen bonding with the active sites of kinases like BRAFV600E.
Derivatization of the carboxylic acid is a common strategy to enhance biological activity. For example, a series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were synthesized from benzothiazole Schiff's bases. researchgate.net These derivatives demonstrated that the substituted functionality on the phenyl ring significantly impacts their anticancer activity. researchgate.net In another study, the conversion of the carboxylic acid to an alcohol-containing compound in a series of N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N′-(ethyl)ureas resulted in potent antibacterial activity. mdpi.com
A study on 2,6-disubstituted benzothiazoles investigated the effects of having a carboxylic acid at the 6-position. nih.gov The research compared compounds with hydrogen, carboxylic acid, and sulfonamide groups at this position, revealing that these modifications influence the multifunctional profile of the molecules, including their antioxidant and photoprotective properties. nih.gov For instance, 2-(furan-2-yl)benzothiazole-6-carboxylic acid displayed notable UVB-photoprotective capabilities. nih.gov
The following table summarizes the impact of derivatization at the 6-position on the photoprotective activity of 2-substituted benzothiazoles.
Table 1: Effect of 6-Position Substituent on UVB Protection of 2-Aryl-Benzothiazoles
| 2-Substituent | 6-Position Substituent | Formulation Concentration (% w/w) | In Vitro Sun Protection Factor (SPF) |
|---|---|---|---|
| Furan (B31954) | -H | 1 | 6.42 ± 0.11 |
| Furan | -H | 2 | 12.11 ± 0.17 |
| Furan | -H | 3 | 20.23 ± 0.19 |
| Pyrrole | -H | 1 | 4.19 ± 0.08 |
| Pyrrole | -H | 2 | 8.11 ± 0.14 |
| Pyrrole | -H | 3 | 13.05 ± 0.16 |
| Thiophene | -H | 1 | 4.83 ± 0.09 |
| Thiophene | -H | 2 | 7.15 ± 0.12 |
| Thiophene | -H | 3 | 10.73 ± 0.15 |
Data derived from a study on 2,6-disubstituted benzothiazoles, where the hydrogen at position 6 serves as a baseline for comparison with carboxylic acid and sulfonamide derivatives. nih.gov
Effects of Substituents on the Benzenoid Ring
Substituents on the benzenoid part of the benzothiazole ring play a significant role in modulating biological activity. The introduction of groups at positions 4, 5, 6, and 7 can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. pharmacyjournal.in
For instance, the replacement of a hydrogen atom with a chloro (-Cl) or fluoro (-F) group at the 5-position has been shown to increase the potency of benzothiazole compounds. pharmacyjournal.in At the 6-position, the presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) groups can boost a compound's potency. pharmacyjournal.in Furthermore, the introduction of a methoxy group at position 4 of 2-mercaptobenzothiazole (B37678) enhances antibacterial activity, while a chloro group at the same position increases antifungal activity. pharmacyjournal.in
In a study of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that the placement of fluoro-, chloro-, bromo-, methyl-, or methoxy- groups at the ortho position of an attached aromatic ring yielded potent dual inhibitors. nih.gov Specifically, trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes when placed at the ortho and para positions. nih.gov
Research on methyl 2-aminobenzo[d]thiazole-6-carboxylates with an OH group at either position 4 or 5 demonstrated that these building blocks can be further derivatized to explore the chemical space around the benzothiazole core. acs.org The ability to selectively alkylate the hydroxyl groups at these positions in the presence of an unprotected 2-amino group opens up avenues for creating a diverse library of compounds with potentially enhanced biological activities. acs.org
Role of Modifications to the Thiazole (B1198619) Heterocycle
Modifications to the thiazole portion of the benzothiazole ring system, particularly at the C2 position, are a cornerstone of SAR studies for this class of compounds. benthamscience.comresearchgate.net The C2 position is highly amenable to substitution, and the nature of the substituent profoundly influences the resulting biological activity. mdpi.com
For example, the presence of a thiol group, amino group, pyrazoline moiety, or a phenyl group with a lipophilic substituent at the C2 position can strengthen the activity of the benzothiazole molecule. pharmacyjournal.in Phenyl and substituted phenyl groups at this position have been associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in
In the context of benzothiazole-6-carboxylic acid, the introduction of thiazolidinone substituents at the C2 position has been shown to improve anticancer potency by enhancing cellular uptake and promoting cytotoxicity through reactive oxygen species (ROS) mediation. Furthermore, a study on multifunctional benzothiazole derivatives for skin protection revealed that the introduction of five-membered rings like pyrrole, thiophene, and furan at the C2 position led to compounds with significant antioxidant and photoprotective profiles. nih.gov
Computational Approaches to SAR Prediction and Optimization
Computational methods are increasingly employed to predict and optimize the SAR of benzothiazole derivatives. These approaches can provide valuable insights into the binding modes and interactions of these compounds with their biological targets, thereby guiding the design of more potent and selective molecules.
For instance, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), molecular modeling was used to understand the SAR of benzothiazole-phenyl analogs. nih.gov These computational studies can help in rationalizing the observed activities and in predicting the potential of new, unsynthesized derivatives.
While specific computational studies on this compound were not detailed in the search results, the general applicability of these methods is well-established. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be utilized to build predictive models for the biological activity of this compound derivatives. These models can help in identifying key structural features required for activity and in prioritizing compounds for synthesis and biological evaluation.
Applications in Advanced Materials Science and Engineering
Organic Electronics and Photovoltaic Technologies
The inherent electronic characteristics of the benzothiazole (B30560) core make it a compelling component for organic electronic devices. Its ability to participate in charge transfer processes is central to its application in this domain.
The concept of intramolecular charge transfer (ICT) is fundamental to the operation of many organic electronic devices. This process involves the light-induced transfer of an electron from an electron-donating part of a molecule to an electron-accepting part. The benzothiazole moiety, being electron-withdrawing, can act as the acceptor unit in such systems. researchgate.net This ICT character is crucial for applications such as organic light-emitting diodes (OLEDs) and non-linear optics. Studies on related benzothiazole derivatives have shown that the efficiency of this charge transfer can be influenced by the molecular environment and substitution patterns, offering a pathway to fine-tune the material's electronic behavior. rsc.orgnih.gov The photophysics of these molecules, including the potential for twisted intramolecular charge-transfer (TICT) states, are areas of active research to understand and optimize their performance in electronic devices. rsc.org
Development of Fluorescent Sensors and Bioimaging Agents
The fluorescent properties of benzothiazole derivatives have led to their widespread use in the development of sensors for various analytes and as contrast agents in biological imaging. The rigid, planar structure and π-electron conjugated system of the benzothiazole core often result in strong fluorescence. researchgate.net
Benzothiazole-based probes have been designed for the selective detection of metal ions like Cu2+, Hg2+, and Zn2+. researchgate.netnih.gov The interaction of the analyte with the benzothiazole derivative can lead to a detectable change in its fluorescence, such as quenching or enhancement of the emission, or a shift in the emission wavelength. nih.gov This "turn-on" or "turn-off" response allows for the quantification of the target species. For example, a benzothiazole-based probe demonstrated ratiometric fluorescent response to Hg2+ and fluorescence quenching for Cu2+. nih.gov
In the realm of bioimaging, the ability of benzothiazole derivatives to emit light upon excitation makes them valuable tools for visualizing cellular structures and processes. chemrxiv.orgnih.gov Their applications extend to the imaging of mitochondria and the detection of biologically important molecules like cysteine. nih.gov Furthermore, specifically designed benzothiazole probes have shown high sensitivity and affinity for amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease, highlighting their potential as diagnostic tools. nih.gov
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of both a nitrogen atom in the thiazole (B1198619) ring and the oxygen atoms of the carboxylic acid group makes benzothiazole-5-carboxylic acid an excellent ligand for coordinating with metal ions. This has led to its use in the construction of coordination complexes and metal-organic frameworks (MOFs).
This compound can act as a versatile ligand, binding to metal centers through various coordination modes. The carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion, while the thiazole nitrogen provides an additional coordination site. This versatility allows for the formation of a wide array of coordination compounds with different dimensionalities and properties. The electronic properties of the benzothiazole ring can also influence the characteristics of the resulting metal complex.
A variety of metal complexes incorporating benzothiazole-carboxylate ligands have been synthesized and characterized. These complexes often exhibit interesting structural features and properties, such as catalytic activity or specific magnetic or optical behavior. qu.edu.iq For instance, complexes with transition metals like cobalt, copper, silver, cadmium, and mercury have been prepared and their geometries determined. qu.edu.iq The synthesis of these complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent, sometimes under reflux conditions. qu.edu.iq The resulting crystalline materials can be characterized by techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structure.
The ability of this compound to act as a linker molecule has also been exploited in the synthesis of MOFs. MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic ligands. By using this compound or its derivatives as the organic linker, it is possible to create MOFs with tailored pore sizes and functionalities, making them promising for applications in gas storage, separation, and catalysis.
Luminescent Properties of Lanthanide Complexes Incorporating this compound
The incorporation of organic ligands as "antenna" molecules to sensitize the luminescence of lanthanide ions is a well-established strategy in the design of highly luminescent materials. While extensive research has been conducted on lanthanide complexes with various benzothiazole derivatives, specific studies detailing the luminescent properties of complexes formed directly with this compound are not extensively documented in publicly available research. However, the principles of lanthanide sensitization and findings from closely related benzothiazole-carboxylate ligands provide a strong indication of the potential of this compound in this domain.
The carboxylate group in this compound is an effective coordinating group for lanthanide ions. mdpi.com It is therefore anticipated that this compound could act as a competent ligand for forming luminescent lanthanide complexes. The benzothiazole core would serve as the chromophore, absorbing UV radiation and transferring the energy to the coordinated lanthanide ion. The efficiency of this energy transfer and the resulting luminescence would depend on factors such as the rigidity of the complex, the absence of quenching groups, and the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. Further research is needed to synthesize and characterize lanthanide complexes of this compound to fully elucidate their photophysical properties and potential applications in areas like bio-imaging, sensors, and light-emitting devices.
Polymer Science: Additives and Stabilizers
The use of benzothiazole derivatives is prevalent in polymer science, where they are employed in various capacities, including as vulcanization accelerators in the rubber industry. nih.gov However, specific documented applications of this compound as a polymer additive or stabilizer are not widely reported in the current body of scientific literature.
In principle, the chemical structure of this compound suggests potential utility in polymer systems. The benzothiazole moiety is known for its thermal stability and resistance to degradation. The carboxylic acid group offers a reactive site that could potentially be used to graft the molecule onto a polymer backbone, thereby imparting the properties of the benzothiazole unit to the bulk polymer. This could lead to enhanced thermal stability or UV resistance.
While direct evidence is limited, the general use of polyphosphoric acid (PPA) as a catalyst in the synthesis of benzothiazoles is also noted for its utility in polymer synthesis, suggesting a crossover in the chemical methodologies that could be explored for incorporating benzothiazole structures into polymeric materials. nih.gov Further investigation is required to explore the potential of this compound as a functional additive or stabilizer in various polymer systems.
Applications in Dyes and Pigments
Benzothiazole derivatives are important intermediates in the synthesis of a variety of dyes, particularly azo dyes. nih.govdergipark.org.trresearchgate.net Research has demonstrated a method for synthesizing acid dyes starting from a benzothiazole derivative formed by the reaction of p-aminobenzoic acid and 2-aminothiophenol (B119425), which yields a benzothiazole structure containing a carboxylic acid group. scholarsresearchlibrary.com
The synthesis process involves the creation of 4-(Benzothiazol-2-yl)phenylamine from p-aminobenzoic acid and 2-aminothiophenol in the presence of polyphosphoric acid. This intermediate is then diazotized and coupled with various naphthoic acid derivatives to produce a range of acid dyes. scholarsresearchlibrary.com These dyes are characterized by the presence of the azo group (-N=N-) which acts as a chromophore, and the benzothiazole and naphthoic acid moieties which function as auxochromes, influencing the color and fastness properties of the dyes. scholarsresearchlibrary.com
The resulting acid dyes can be applied to various fibers. The specific shades and properties of the dyes are dependent on the particular naphthoic acid derivative used as the coupling component. scholarsresearchlibrary.com
Table 1: Synthesis of Acid Dyes from Benzothiazole Intermediate
| Coupling Component | Resulting Dye |
|---|---|
| H-Acid | Acid Dye 1 |
| Gamma Acid | Acid Dye 2 |
| J-Acid | Acid Dye 3 |
| N-Methyl-J-Acid | Acid Dye 4 |
| N-Phenyl-J-Acid | Acid Dye 5 |
| Laurent's Acid | Acid Dye 6 |
Data synthesized from the description of the synthesis of various acid dyes using different naphthoic acids as coupling components. scholarsresearchlibrary.com
Future Directions and Persistent Research Challenges
Pioneering Novel and Efficient Synthetic Routes
The development of new and improved methods for synthesizing benzothiazole-5-carboxylic acid and its derivatives is a primary focus of ongoing research. Traditional methods, while effective, often present challenges related to yield, scalability, and environmental impact. mdpi.com
Current research is exploring several promising avenues:
Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times and improve yields in the condensation of 2-aminothiophenols with carboxylic acids. researchgate.net The use of microwave irradiation offers a more energy-efficient and rapid alternative to conventional heating methods. researchgate.net
Green Chemistry Approaches: A major challenge is the development of environmentally benign synthetic protocols. nih.gov This includes the use of greener solvents, catalysts, and raw materials, such as employing carbon dioxide (CO2) as a C1 source in cyclization reactions. mdpi.com Research into heterogeneous catalysts, which can be easily recovered and reused, is also a key aspect of making the synthesis more sustainable. mdpi.com
Palladium-Catalyzed Reactions: Modern cross-coupling reactions catalyzed by palladium complexes are being explored to introduce the carboxylic acid group or other functionalities onto the benzothiazole (B30560) core with high precision and efficiency. These methods offer a high degree of control over the final product's structure.
Flow Chemistry: The transition from batch to continuous flow synthesis presents an opportunity for safer, more consistent, and scalable production of benzothiazole derivatives. This approach can offer better control over reaction parameters, leading to higher purity and yields.
A comparison of various synthetic strategies highlights the ongoing efforts to optimize the production of these valuable compounds.
| Method | Key Features | Advantages | Challenges |
| Diazotization & Cyclization of 3,4-diaminobenzoic acid | Involves nitrosation and intramolecular cyclization. | High regioselectivity and scalability. | Requires precise temperature control. |
| Oxidative Cyclization of 2-Aminothiophenol (B119425) Derivatives | Utilizes an oxidizing agent like bromine for cyclization. | Good yields and a clear mechanistic pathway. | Use of hazardous reagents like bromine. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. researchgate.net | Reduced reaction times and improved yields. researchgate.net | Requires specialized equipment. |
| Condensation with Polyphosphoric Acid (PPA) | PPA acts as both a catalyst and a dehydrating agent. mdpi.comnih.gov | Effective for a range of substrates. mdpi.comnih.gov | Harsh reaction conditions and difficult work-up. |
Comprehensive Elucidation of Underexplored Biological Mechanistic Pathways
While numerous benzothiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects, the precise molecular mechanisms of action for many, including this compound, are not fully understood. mdpi.com Future research must delve deeper into the specific biochemical pathways and molecular targets modulated by this compound.
Key areas for investigation include:
Enzyme Inhibition: this compound has been suggested to inhibit enzymes like DNA gyrase and dihydroorotase in bacteria. mdpi.com Detailed kinetic studies and structural biology approaches are needed to validate these interactions and understand the inhibition mechanism at a molecular level.
Induction of Apoptosis: In cancer cells, the compound is thought to induce apoptosis by interacting with topoisomerase II. Further studies are required to elucidate the specific signaling cascades involved, such as the role of caspases and Bcl-2 family proteins.
Multi-target Interactions: It is plausible that this compound and its derivatives act on multiple biological targets simultaneously. nih.gov A systems biology approach, combining proteomics, transcriptomics, and metabolomics, could help to identify the network of interactions and pathways affected by the compound.
Identification and Validation of Novel Therapeutic Targets and Applications
The structural versatility of the benzothiazole scaffold makes it a "privileged structure" in drug discovery. nih.gov Research is continuously identifying new potential therapeutic applications for derivatives of this compound.
Emerging therapeutic areas include:
Neurodegenerative Diseases: Some benzothiazole derivatives are being investigated as potential treatments for Alzheimer's disease by targeting enzymes like cholinesterases and monoamine oxidase-B. nih.gov
Antiviral Agents: The benzothiazole nucleus has been incorporated into molecules showing activity against various viruses, including Hepatitis C. acs.org
Antidiabetic Agents: Thiazole (B1198619) derivatives, a class to which benzothiazole belongs, have shown promise in improving insulin (B600854) sensitivity and managing hyperglycemia. nih.gov
The validation of these novel targets is a critical step that requires a combination of in vitro and in vivo studies to confirm the therapeutic potential and establish a clear structure-activity relationship (SAR).
Advanced Computational Design and In Silico Screening for Optimized Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. wjarr.com For this compound, these approaches can accelerate the design and optimization of new derivatives with enhanced potency and selectivity.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to build mathematical models that correlate the chemical structure of benzothiazole derivatives with their biological activity. allsubjectjournal.comcas.cz These models can then be used to predict the activity of newly designed compounds. allsubjectjournal.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. wjarr.com It is used to screen virtual libraries of benzothiazole derivatives against known therapeutic targets to identify promising candidates for synthesis and biological testing. japsonline.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov This information can guide the design of new molecules with improved interactions with the target.
Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a different scaffold, such as benzothiazole, to discover new compounds with potentially improved properties. nih.gov
These in silico methods allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net
Strategies for Sustainable and Scalable Production of this compound
For this compound to be a viable starting material for industrial applications, including pharmaceuticals, the development of sustainable and scalable manufacturing processes is essential. nih.gov
Future research in this area should focus on:
Process Optimization: Systematically studying reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize waste.
Green Catalysis: As mentioned, the use of recoverable and reusable catalysts is a cornerstone of sustainable production. nih.gov Developing robust heterogeneous catalysts that can withstand industrial conditions is a key challenge.
Continuous Manufacturing: Implementing continuous flow reactors can lead to a more efficient, consistent, and safer production process compared to traditional batch methods. nih.gov This is particularly important when handling potentially hazardous reagents.
Waste Valorization: Investigating methods to convert byproducts and waste streams from the synthesis into valuable chemicals, thereby creating a more circular and economical process.
The successful implementation of these strategies will be crucial for the commercial viability and environmental sustainability of this compound production.
Q & A
Q. What are the common synthetic routes for Benzothiazole-5-carboxylic acid?
this compound is synthesized via multi-step organic reactions. A typical approach involves carboxylation at the 5-position of benzothiazole precursors using nitration, reduction, and oxidation steps. Reagents like potassium hydroxide and sulfuryl chloride are employed in analogous benzooxadiazole systems . Palladium-catalyzed cross-coupling reactions can also introduce carboxylic acid groups, as observed in heterocyclic carboxylate syntheses .
Q. How is this compound characterized spectroscopically?
Structural confirmation requires combined techniques:
- IR spectroscopy : Identifies carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- ¹H NMR : Aromatic protons appear at 7.5–8.5 ppm; carboxylic protons (if present) resonate at 12–13 ppm.
- HRMS : Confirms molecular weight (C₈H₅NO₂S, MW 179.20) with <2 ppm error . Derivatives require 2D NMR (COSY, HSQC) for substitution pattern resolution .
Q. What purification methods are recommended for this compound?
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove polar impurities.
- Column chromatography : Separate non-polar byproducts with ethyl acetate/hexane gradients (10–50% EtOAc).
- Ion-exchange chromatography : Dowex 50WX4 resin in H⁺ form removes acidic impurities .
Advanced Research Questions
Q. How to resolve contradictions between theoretical and experimental spectral data for derivatives?
Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR (VT-NMR) : Assess tautomeric equilibria.
- DFT-calculated spectra : Compare experimental IR with B3LYP/6-311+G(d,p)-level simulations.
- Isotopic labeling : Trace fragmentation pathways in mass spectrometry using ¹³C-labeled analogs .
Q. What computational methods predict the electronic properties of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G* calculates HOMO-LUMO gaps (4.5–5.0 eV) and electrostatic potentials.
- TD-DFT : Simulates UV-Vis spectra; validate against experimental λmax (±10 nm tolerance).
- Solvent modeling : Polarizable Continuum Model (PCM) accounts for solvent effects .
Q. What strategies stabilize this compound under varying pH conditions?
- Acidic conditions (pH < pKa ~2.5) : Store in anhydrous DMSO at -20°C to prevent protonation-driven degradation.
- Neutral/basic conditions (pH 7–9) : Co-crystallize with Tris buffer for zwitterionic stabilization.
- Degradation monitoring : Use HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How does this compound participate in heterocyclic ring-forming reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
